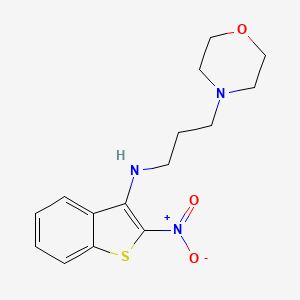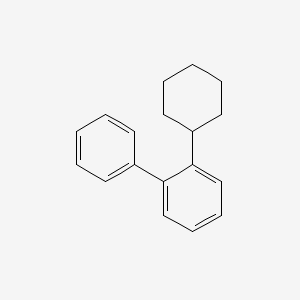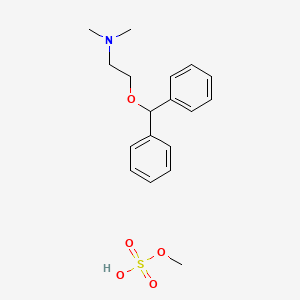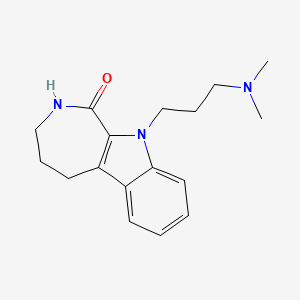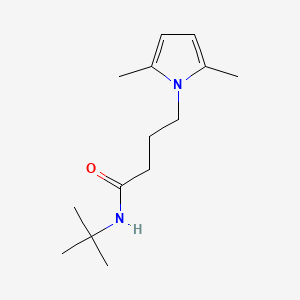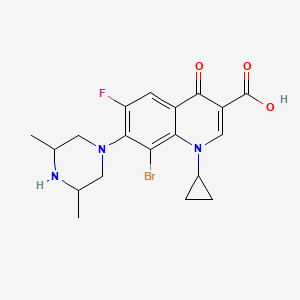
Potassium uranate(VI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium uranate(VI) is a chemical compound with the molecular formula K₂U₂O₇. It is a ternary oxide involving uranium in the +6 oxidation state. This compound is known for its unique structural properties, where the uranium atom is coordinated by oxygen atoms in a specific arrangement. Potassium uranate(VI) is primarily used in nuclear applications and has been the subject of extensive research due to its interesting chemical and physical properties .
Vorbereitungsmethoden
Potassium uranate(VI) can be synthesized through various methods. One common synthetic route involves reacting schoepite (UO₃·2.25H₂O) with aqueous potassium hydroxide solutions under hydrothermal conditions at 100°C for 15 days . Another method involves mixing stoichiometric amounts of U₃O₈ and K₂CO₃ powders and performing heat treatments in a tube furnace . These methods ensure the formation of pure potassium uranate(VI) by controlling the reaction conditions such as temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Potassium uranate(VI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with aqueous solutions of uranyl acetate and potassium nitrate under hydrothermal conditions to form different potassium uranates . The compound can also undergo thermal decomposition, where it breaks down into simpler oxides at high temperatures. Common reagents used in these reactions include potassium hydroxide, uranyl acetate, and potassium nitrate. The major products formed from these reactions are different potassium uranates with varying compositions and structures .
Wissenschaftliche Forschungsanwendungen
Potassium uranate(VI) has several scientific research applications. It is used in nuclear fission for energy generation due to its ability to induce versatile physico-chemical properties . Additionally, it is studied for its potential use in the long-term geological disposal of nuclear waste, as understanding its chemical reactivity and phase transitions is crucial for safe disposal . In the field of chemistry, potassium uranate(VI) is used to study the complexation behavior of uranium in alkaline solutions . Its unique structural properties also make it a subject of interest in materials science research.
Wirkmechanismus
The mechanism of action of potassium uranate(VI) involves its ability to form stable complexes with various ligands. The uranium atom in potassium uranate(VI) has two short collinear U–O bonds and either four or six more next nearest oxygen atoms . This specific arrangement allows the compound to interact with other molecules and ions, leading to the formation of stable complexes. These interactions are crucial for its applications in nuclear fission and waste disposal, as they determine the compound’s reactivity and stability under different conditions.
Vergleich Mit ähnlichen Verbindungen
Potassium uranate(VI) can be compared with other similar compounds such as sodium uranate and calcium uranate. These compounds also involve uranium in the +6 oxidation state and have similar structural properties . potassium uranate(VI) is unique due to its specific coordination environment and the presence of potassium ions. This uniqueness makes it particularly suitable for certain applications, such as nuclear fission and waste disposal, where its stability and reactivity are advantageous. Other similar compounds include sodium uranate, calcium uranate, and barium uranate .
Eigenschaften
CAS-Nummer |
7790-63-8 |
|---|---|
Molekularformel |
K2O7U2-12 |
Molekulargewicht |
666.25 g/mol |
IUPAC-Name |
dipotassium;oxygen(2-);uranium |
InChI |
InChI=1S/2K.7O.2U/q2*+1;7*-2;; |
InChI-Schlüssel |
UYZJNHIDLXMUJH-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[K+].[U].[U] |
Physikalische Beschreibung |
Orange solid; [Merck Index] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


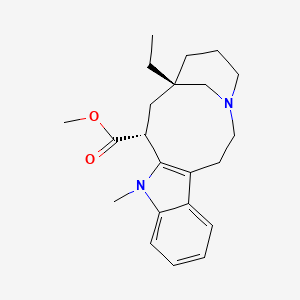


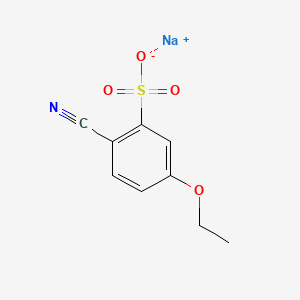
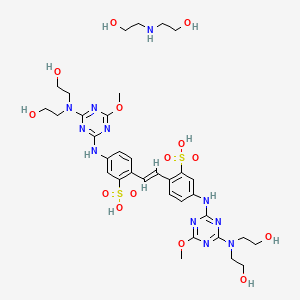
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
